5-Hydroxymethylcytidine

説明

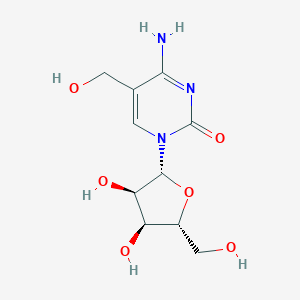

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymatic Regulation of 5 Hydroxymethylcytidine Metabolism

Ten-Eleven Translocation (TET) Enzymes: The Primary Oxidases of 5-Methylcytosine (B146107)

The discovery of the Ten-Eleven Translocation (TET) family of enzymes marked a significant breakthrough in understanding the dynamic nature of DNA methylation. frontiersin.org These enzymes are the primary catalysts for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govmedchemexpress.commblbio.com TET proteins are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that initiate the process of active DNA demethylation. oatext.comfrontiersin.org The family includes three members: TET1, TET2, and TET3. europeanreview.org All three TET proteins can oxidize 5mC to 5hmC and can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). portlandpress.comdoi.orgnih.govnih.gov This series of oxidation reactions is a crucial step in removing methyl groups from cytosine residues, thereby playing a fundamental role in gene regulation and cellular identity. doi.orgnih.gov

TET1, TET2, and TET3 Specificities and Functional Distinctions

While all three TET enzymes catalyze the oxidation of 5mC, they exhibit distinct expression patterns, domain architectures, and functional roles in development and disease. frontiersin.orgfrontiersin.org

TET1 is highly expressed in embryonic stem cells (ESCs) and is crucial for maintaining their pluripotency. oup.com It plays a significant role in the fine-tuning of DNA methylation patterns after implantation. frontiersin.org

TET2 is also expressed in ESCs and is frequently mutated in various hematological malignancies, highlighting its role in hematopoiesis. frontiersin.orgoup.com Unlike TET1 and TET3, TET2 lacks a CXXC domain, which is involved in recognizing unmethylated CpG dinucleotides. frontiersin.org

TET3 is the predominant TET enzyme in oocytes and zygotes and is essential for the global oxidation of 5mC in the paternal pronucleus immediately after fertilization. frontiersin.orgwikipedia.org This process leads to widespread demethylation of the paternal genome. frontiersin.org Loss of TET3 in mice results in perinatal lethality. frontiersin.org

These distinctions in expression and function suggest that the TET enzymes have both overlapping and unique roles in regulating the epigenetic landscape during different stages of development and in various cell types.

Mechanisms of 5-Methylcytosine Oxidation to 5-Hydroxymethylcytidine

The oxidation of 5mC to 5hmC by TET enzymes is a multi-step enzymatic reaction. nih.govfrontiersin.orgnih.govnih.govacs.org The catalytic core of TET proteins contains a double-stranded β-helix (DSBH) domain and binding sites for the cofactors Fe(II) and 2-oxoglutarate (2-OG). oatext.comwikipedia.org The process is initiated by the binding of the TET enzyme to its DNA substrate. The reaction requires molecular oxygen (O2) and the co-substrate α-ketoglutarate (α-KG), along with the cofactor Fe(II), to catalyze the hydroxylation of the methyl group of 5mC. researchgate.netmdpi.com Ascorbate (Vitamin C) has also been shown to enhance TET activity. mdpi.com The reaction results in the formation of 5hmC, carbon dioxide, and succinate (B1194679). researchgate.net Research has shown that TET2 can act iteratively, meaning it can perform multiple oxidation steps in a single encounter with the DNA, converting 5mC directly to 5fC or 5caC without releasing the 5hmC intermediate. acs.org

Downstream Oxidation Products: 5-Formylcytosine (5fC) and 5-Carboxylcytosine (5caC)

Following the formation of 5hmC, TET enzymes can catalyze further oxidation to produce 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). oatext.comfrontiersin.orgeuropeanreview.orgnih.govnih.govresearchgate.net These oxidized methylcytosines are present at much lower levels in the genome compared to 5hmC, suggesting they are transient intermediates in the DNA demethylation pathway. researchgate.net The generation of 5fC and 5caC is a key step in active DNA demethylation, as these bases are recognized and excised by the DNA repair machinery. europeanreview.orgresearchgate.net While 5fC and 5caC are primarily seen as intermediates, there is emerging evidence that they may also have independent regulatory functions, such as influencing the binding of transcription factors. nih.gov

Active DNA Demethylation Pathways Involving this compound

Active DNA demethylation is a process that enzymatically removes methyl groups from DNA, independent of DNA replication. biomodal.com This process is crucial for dynamic changes in gene expression and epigenetic reprogramming. europeanreview.orgdoi.orgnih.govnih.govoup.comacs.orgresearchgate.netnih.govbiomodal.comnih.govmdpi.comelifesciences.org The pathway begins with the TET-mediated oxidation of 5mC to its hydroxylated and further oxidized derivatives. biomodal.com

Role of Thymine-DNA Glycosylase (TDG) and Base Excision Repair (BER)

A major pathway for active DNA demethylation involves the recognition and excision of the further oxidized products of 5mC by Thymine-DNA Glycosylase (TDG). oatext.comfrontiersin.orgeuropeanreview.orgnih.govnih.govacs.orgelifesciences.org TDG is a DNA glycosylase that specifically recognizes and removes 5fC and 5caC from the DNA backbone, but not 5hmC. uniprot.orguniprot.orgrsc.org The excision of these bases creates an abasic (AP) site. mdpi.com This AP site is then processed by the Base Excision Repair (BER) pathway, which involves a series of enzymes that ultimately insert an unmodified cytosine, completing the demethylation process. oatext.comeuropeanreview.org This TDG-dependent pathway is a critical mechanism for erasing methylation marks and is essential for processes like somatic cell reprogramming. researchgate.netnih.gov

Another proposed mechanism involves the deamination of 5hmC by enzymes like activation-induced deaminase (AID) or apolipoprotein B mRNA-editing enzyme complex (APOBEC) to form 5-hydroxymethyluracil (B14597) (5hmU). nih.govmdpi.com This 5hmU can then be recognized and excised by DNA glycosylases such as TDG, followed by BER to restore an unmodified cytosine. nih.govmdpi.comoup.com

Interactions with Metabolic Pathways and Co-factors (e.g., 2-oxoglutarate, IDH mutations)

The enzymatic activity of Ten-Eleven Translocation (TET) enzymes, which are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), is intrinsically linked to cellular metabolism. oatext.comashpublications.org This connection is primarily due to their requirement for specific co-factors that are key intermediates in central metabolic pathways. ashpublications.orgresearchgate.net

TET enzymes belong to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. numberanalytics.comacs.org Their catalytic activity is dependent on the presence of molecular oxygen, iron (Fe²⁺) as a co-factor, and 2-oxoglutarate (2-OG), also known as α-ketoglutarate, as a co-substrate. ashpublications.orgacs.org During the hydroxylation of 5mC, 2-OG is oxidatively decarboxylated to succinate and carbon dioxide. ashpublications.org

The Krebs cycle, a central hub of cellular metabolism, is the primary source of 2-OG. Isocitrate dehydrogenase (IDH) is the enzyme responsible for converting isocitrate to 2-OG. nih.govmdpi.com Consequently, the intracellular concentration of 2-OG directly influences the activity of TET enzymes and, therefore, the levels of 5hmC. rsc.org For instance, an increase in exogenous 2-OG has been shown to enhance TET activity and the ratio of 5hmC to 5mC in various cell and tissue types. rsc.org

Mutations in the genes encoding for isocitrate dehydrogenase, specifically IDH1 and IDH2, are frequently observed in certain cancers, such as gliomas and acute myeloid leukemia. mdpi.commdpi.com These gain-of-function mutations confer a new enzymatic activity, causing the reduction of 2-OG to an oncometabolite called 2-hydroxyglutarate (2-HG). mdpi.commdpi.comtandfonline.com 2-HG is structurally similar to 2-OG and acts as a competitive inhibitor of 2-OG-dependent dioxygenases, including the TET enzymes. elifesciences.orgnih.gov The accumulation of 2-HG in cells with IDH mutations leads to the inhibition of TET activity, resulting in a significant decrease in global 5hmC levels. nih.govmdpi.com This phenomenon has been linked to the hypermethylation patterns observed in these cancers. nih.gov

Furthermore, other metabolites from the Krebs cycle can also influence TET activity. Succinate, a product of the TET-catalyzed reaction, can cause product inhibition. ashpublications.org Mutations in succinate dehydrogenase (SDH) and fumarate (B1241708) hydratase (FH), two other Krebs cycle enzymes, lead to the accumulation of their respective substrates, succinate and fumarate. nih.gov Both succinate and fumarate can competitively inhibit TET enzymes, further underscoring the intricate relationship between cellular metabolism and the regulation of 5hmC. nih.govmdpi.com

The interplay between these metabolic factors and TET activity is a critical aspect of epigenetic regulation. The availability of co-factors and the presence of inhibitory oncometabolites can significantly impact the landscape of 5hmC, with implications for gene expression and cellular state.

| Factor | Role in 5hmC Metabolism | Effect on TET Activity | Consequence for 5hmC Levels |

| 2-Oxoglutarate (α-Ketoglutarate) | Co-substrate for TET enzymes. ashpublications.orgacs.org | Essential for catalytic function. ashpublications.orgnumberanalytics.com | Increased availability can enhance 5hmC production. rsc.org |

| Iron (Fe²⁺) | Co-factor for TET enzymes. ashpublications.orgnumberanalytics.com | Required for enzymatic activity. acs.org | Deficiency can impair TET function. |

| IDH1/IDH2 Mutations | Produce the oncometabolite 2-hydroxyglutarate (2-HG). mdpi.commdpi.com | 2-HG competitively inhibits TET enzymes. elifesciences.orgnih.gov | Leads to a global decrease in 5hmC. nih.govmdpi.com |

| Succinate | Product of the TET-catalyzed reaction and a Krebs cycle intermediate. ashpublications.org | Can cause product inhibition of TET enzymes. ashpublications.org | Accumulation can reduce 5hmC formation. nih.govmdpi.com |

| Fumarate | A Krebs cycle intermediate. | Can competitively inhibit TET enzymes. nih.gov | Accumulation can reduce 5hmC formation. nih.govmdpi.com |

Molecular Mechanisms of 5 Hydroxymethylcytidine in Gene Regulation

Transcriptional Regulation and 5-Hydroxymethylcytidine Distribution

The role of 5hmC in transcriptional regulation is multifaceted, influenced by its specific location within various genomic elements. nih.gov Genome-wide mapping studies have revealed that 5hmC is not randomly distributed but is instead concentrated in specific regions, suggesting a targeted role in gene control. nih.govnih.govnih.gov

This compound is predominantly found in euchromatin, the less condensed and transcriptionally active regions of the chromatin. mdpi.commdpi.com This association is consistent with its role in promoting gene expression. For instance, in Purkinje neurons, 5hmC is highly enriched in active gene regions within euchromatin, whereas the repressive mark 5mC is more abundant in gene-silencing heterochromatin regions. mdpi.com This distribution suggests 5hmC is a hallmark of accessible and transcriptionally competent chromatin. mdpi.compnas.org

The distribution of 5hmC is particularly concentrated in key transcriptional regulatory elements, including promoters, gene bodies, and enhancers. mdpi.comoup.combiorxiv.org

Promoters: 5hmC is enriched in gene promoter regions. mdpi.com In mouse embryonic stem cells (ESCs), it is found at the extended promoter regions of developmental regulators that are often "poised" for future activation. nih.govnih.gov These promoters are frequently characterized by bivalent histone marks (both activating H3K4me3 and repressing H3K27me3), where 5hmC is thought to facilitate future demethylation and gene activation. mdpi.comnih.gov

Gene Bodies: High levels of 5hmC are consistently observed within the gene bodies of actively transcribed genes across various cell types, including ESCs and T-cells. nih.govnih.govpnas.org This intragenic enrichment correlates positively with gene expression levels, suggesting a role in the transcriptional process itself. nih.govpnas.org

Enhancers: 5hmC shows robust enrichment in distal regulatory elements known as enhancers. mdpi.comnih.gov This is particularly true for active enhancers, which are critical for cell-type-specific gene expression. nih.govpnas.org Its presence in these regions underscores its involvement in enhancer-mediated transcriptional regulation. mdpi.com

| Genomic Region | Association with this compound | Primary Function | Supporting Findings |

| Euchromatin | High enrichment | Facilitates active gene transcription | Found in diffuse nuclear speckles and active gene regions in neurons. mdpi.commdpi.com |

| Promoters | Enriched, especially at bivalent promoters | Primes genes for activation; facilitates demethylation | Found at promoters with both H3K4me3 and H3K27me3 marks in ESCs. mdpi.comnih.gov |

| Gene Bodies | High enrichment in active genes | Positively correlates with transcription levels | Levels correlate with gene expression in T-cells and ESCs. nih.govpnas.org |

| Enhancers | High enrichment, especially in active and poised enhancers | Regulates tissue-specific gene expression | Co-localizes with enhancer-associated histone marks like H3K4me1 and H3K27ac. nih.govpnas.org |

The presence of 5hmC in DNA can directly modulate the binding of transcription factors (TFs), thereby regulating gene expression. mdpi.com This effect is highly context-dependent, as 5hmC can either inhibit or facilitate TF binding. ox.ac.ukrsc.org

Inhibition: For some TFs, the hydroxymethyl group presents a steric or chemical hindrance. For example, 5hmC can inhibit the binding of the B-HLH transcription factor USF1. nih.gov

Facilitation/No Effect: Conversely, 5hmC can dramatically enhance the binding of other TFs. A notable example is the B-HLH factor TCF4, whose binding to specific E-Box motifs is significantly increased by 5hmC. nih.gov In other cases, such as for the methyl-CpG-binding protein MeCP2, it can bind to both 5mC and 5hmC, suggesting a more complex regulatory role where the conversion of 5mC to 5hmC might modulate but not completely block binding. mdpi.compnas.org The binding of the crucial architectural protein CTCF is also facilitated by 5hmC, which is important for its role in alternative splicing. embopress.org

| Transcription Factor | Effect of 5hmC on DNA Binding | Functional Consequence |

| USF1 | Inhibited | Reduced transcriptional regulation at target sites. nih.gov |

| TCF4 | Enhanced (at specific E-Box motifs) | Increased transcriptional regulation at target sites. nih.gov |

| CTCF | Enhanced/Promoted | Facilitates CTCF-mediated alternative splicing and chromatin organization. mdpi.comembopress.org |

| MeCP2 | Binds to both 5mC and 5hmC | Modulates chromatin structure and gene expression; conversion of 5mC to 5hmC may alter MeCP2's repressive function. mdpi.comelifesciences.org |

Emerging evidence indicates that 5hmC plays a role in regulating alternative splicing, the process that allows a single gene to code for multiple proteins. This regulation often occurs at the boundaries between introns and exons. nih.gov Studies have found that 5hmC is highly enriched at exon-intron boundaries in the brain. nih.govoup.com

A key mechanism involves the interplay between DNA modifications and the binding of the CTCF protein. In the CD45 gene, which undergoes extensive alternative splicing in T-cells, high levels of 5mC in an intronic region evict CTCF, leading to the exclusion of an upstream exon. embopress.org The TET enzymes can convert this 5mC to 5hmC, which promotes CTCF binding. embopress.org This enhanced binding of CTCF is associated with RNA polymerase II pausing, which in turn facilitates the inclusion of the alternative exon. embopress.org Therefore, the dynamic conversion between 5mC and 5hmC at specific intragenic sites serves as an epigenetic switch to control alternative splicing outcomes. embopress.orgoup.com

Chromatin Structure Modulation by this compound

Beyond directly influencing TF binding, 5hmC contributes to gene regulation by modulating the structure of chromatin. mdpi.com While 5hmC can make DNA physically stiffer than unmodified cytosine, its primary influence on chromatin structure is thought to be mediated through its interaction with histone proteins and their modifications. mdpi.complos.org

The genomic location of 5hmC shows a strong correlation with specific histone modifications that define the state of the underlying chromatin. nih.gov This co-localization suggests a functional interplay in establishing and maintaining regulatory regions.

H3K4me1 and H3K27ac (Active/Poised Enhancers): 5hmC is significantly enriched at enhancers marked by H3K4me1 (a marker for both poised and active enhancers) and H3K27ac (a marker for active enhancers). mdpi.comnih.govpnas.orgnih.gov This strong association underscores the role of 5hmC in enhancer function and enhancer-mediated gene activation. mdpi.comoup.com In developing T-cells, the highest levels of 5hmC are found at active enhancers co-marked with both H3K4me1 and H3K27ac. pnas.org

H3K4me3 (Active Promoters): The relationship with H3K4me3, a mark of active promoters, is more complex. While TET1 proteins can bind to promoters with high levels of H3K4me3, genome-wide studies show that 5hmC itself is often depleted from transcription start sites (TSSs) but enriched in the flanking regions and gene bodies. mdpi.compnas.orgnih.gov Some studies show that H3K4me3 is more enriched in 5hmC-negative peaks compared to positive ones. oup.com However, 5hmC is also found at bivalent promoters in ESCs, which contain both H3K4me3 and the repressive mark H3K27me3, suggesting a role in poised gene regulation. mdpi.comnih.gov

| Histone Modification | Chromatin State Association | Correlation with this compound |

| H3K4me1 | Poised and Active Enhancers | Strong positive correlation; 5hmC is highly enriched. nih.govpnas.orgnih.govoup.com |

| H3K27ac | Active Enhancers and Promoters | Strong positive correlation; 5hmC is highly enriched. mdpi.comnih.govpnas.orgnih.gov |

| H3K4me3 | Active Promoters | Complex; 5hmC is often found flanking H3K4me3 peaks at TSSs and at bivalent promoters. mdpi.compnas.orgnih.gov |

Role in Chromatin Accessibility

This compound (5hmC) plays a significant role in modulating the structure of chromatin, primarily by fostering a more open and accessible state conducive to gene expression. biomodal.complos.org This contrasts with its precursor, 5-methylcytosine (B146107) (5mC), which is typically associated with condensed, transcriptionally repressive heterochromatin. mdpi.comresearchgate.net

Research indicates that 5hmC is highly enriched in euchromatin, the less condensed form of chromatin, particularly within the bodies of active genes and at distal regulatory elements. mdpi.comrockefeller.edu Studies using techniques like ATAC-seq, which measures chromatin accessibility, have demonstrated a significant positive correlation between the presence of 5hmC and more accessible chromatin. oup.com Genomic regions that gain hydroxymethylation show a corresponding increase in accessibility. oup.com This association is further supported by the localization of 5hmC in diffuse nuclear speckles, which are consistent with euchromatic regions. mdpi.comresearchgate.net

The mechanisms by which 5hmC influences chromatin accessibility are multifaceted. One proposed model is that 5hmC facilitates the recruitment of chromatin remodeling complexes. aimspress.comnih.gov For instance, the Ten-Eleven Translocation (TET) enzymes, which catalyze the formation of 5hmC, have been shown to associate with remodeling proteins like LSH/HELLS and other complexes that can lead to nucleosome eviction or destabilization. aimspress.comnih.gov This process can create an open chromatin environment that enhances the binding of transcription factors. aimspress.com In the context of neuronal gene activation, the transcription factor REST has been shown to recruit the TET3 enzyme to specific DNA loci, promoting 5hmC generation and subsequent chromatin remodeling. researchgate.net

Furthermore, 5hmC is often found at key regulatory regions such as promoters, enhancers, and DNase hypersensitive sites. mdpi.comfrontiersin.org Its enrichment at active enhancers is often correlated with histone marks associated with active chromatin, such as H3K4me1, H3K4me2, and H3K27ac. mdpi.comresearchgate.netoup.com The presence of 5hmC in these regions is believed to help maintain an open chromatin state, thereby facilitating the transcriptional machinery's access to DNA. frontiersin.org In some cases, the absence of proteins that bind 5hmC, such as MeCP2, has been linked to reduced chromatin accessibility at loci containing this modification, suggesting a complex interplay between 5hmC and its binding proteins in shaping the chromatin landscape. rockefeller.edu

This compound Binding Proteins (Readers) and their Functional Implications

While 5hmC can influence gene expression by altering chromatin structure directly, its functions are also mediated by a class of proteins known as "readers." These proteins specifically recognize and bind to 5hmC, translating the epigenetic mark into downstream functional consequences, such as regulating gene expression and cellular differentiation. mdpi.comnih.gov

The identification of specific and bona fide 5hmC readers has been an intensive area of research, as many proteins that bind to methylated DNA (5mC) show reduced or no affinity for 5hmC. nih.govacs.org However, several proteins have been identified that either preferentially bind to 5hmC or bind to both 5mC and 5hmC, thereby acting as interpreters of this epigenetic modification. nih.gov

Key examples of 5hmC readers include:

Methyl-CpG-binding protein 2 (MeCP2): Particularly abundant in the nervous system, MeCP2 was one of the first proteins shown to bind 5hmC with high affinity, in addition to its canonical target, 5mC. rockefeller.edupnas.org Its role is complex, as it can be involved in both gene activation and repression depending on the genomic context. rockefeller.edupnas.org

UHRF2 (Ubiquitin-like with PHD and RING finger domains 2): Unlike its close homolog UHRF1 (which is critical for maintaining 5mC methylation), UHRF2 has been identified as a reader that preferentially binds to 5hmC. nih.gov This specific interaction suggests a distinct role for UHRF2 in interpreting the 5hmC landscape, particularly in the brain, where it is implicated in regulating neuronal function and stabilizing 5hmC levels. nih.gov

Mbd3 (Methyl-CpG-binding domain protein 3): A component of the NuRD (Nucleosome Remodeling and Deacetylase) complex, Mbd3 has been reported to bind to 5hmC-modified DNA. nih.govtandfonline.com This interaction links 5hmC to chromatin remodeling and the regulation of gene expression in embryonic stem cells. tandfonline.com

Purine-rich element binding proteins (Purα and Purβ): These proteins have been identified as components of a complex that assembles specifically in the presence of 5hmC in brain nuclear extracts. rockefeller.edu This suggests a previously unknown function for Pur proteins as 5hmC readers, potentially involved in neuronal development. rockefeller.edu

The functional implications of these reader proteins are vast. By binding to 5hmC, they can recruit other effector proteins and complexes to specific genomic locations, thereby modulating local chromatin structure and either activating or repressing gene transcription. tandfonline.com This reader-mediated mechanism adds a crucial layer of regulation to the epigenetic code, allowing for dynamic and context-specific control of the genome.

Specificity of Binding and Downstream Effects

The interaction between 5hmC and its reader proteins is characterized by specificity, which dictates the ultimate biological outcome. Different readers exhibit distinct binding preferences, and these interactions can trigger a range of downstream effects from transcriptional activation to the stabilization of the epigenetic mark itself.

A prime example of binding specificity is the differential recognition of 5mC and 5hmC by various Methyl-CpG-binding domain (MBD) proteins. While MBD1 and MBD2 bind strongly to 5mC but not 5hmC, MeCP2 is unique among the MBD family in its ability to bind both modifications with high affinity. mdpi.comrockefeller.edu This differential binding is critical; the conversion of 5mC to 5hmC can lead to the displacement of repressive MBD proteins, thereby facilitating a switch from a repressed to a permissive transcriptional state. tandfonline.comtandfonline.com

The downstream effects of MeCP2 binding to 5hmC are particularly significant in postmitotic neurons. In these cells, the accumulation of 5hmC within the bodies of expressed genes serves to reduce the binding of the repressive MeCP2. pnas.org Although MeCP2 can bind 5hmC, its affinity for 5hmCG is lower than for 5mCG. pnas.org This conversion effectively creates lower-affinity binding sites for MeCP2, leading to its diminished occupancy and a release of its repressive effect, thus facilitating transcription. This process has been termed "functional demethylation" because it achieves a similar outcome to the complete removal of the methyl mark without requiring DNA replication or repair. pnas.org The importance of this specific interaction is highlighted by the Rett-syndrome-causing R133C mutation in MeCP2, which preferentially impairs its ability to bind 5hmC, disrupting gene regulation. rockefeller.edu

UHRF2 provides another example of specific recognition. It preferentially binds 5hmC over 5mC, a specificity confirmed by structural studies. nih.gov A potential downstream effect of this binding is the protection of 5hmC from further oxidation by TET enzymes, thereby stabilizing the mark. nih.gov Functionally, UHRF2 has been shown to be required for normal levels of 5hmC in the adult brain and is implicated in the regulation of neuron-related gene expression and spatial memory. nih.gov

Therefore, the specificity of reader protein binding to 5hmC is a critical determinant of its function. It can either displace repressive complexes or recruit new activating or stabilizing factors, leading to precise, context-dependent control over gene expression. tandfonline.com

Table 1: Summary of 5-Hydroxymethylcytosine (B124674) Reader Proteins and Functional Implications

| Reader Protein | Binding Specificity | Key Functional Implications | References |

|---|---|---|---|

| MeCP2 (Methyl-CpG-binding protein 2) | Binds both 5mC and 5hmC with high affinity, but affinity for 5hmCG is lower than for 5mCG. | In neurons, accumulation of 5hmC in gene bodies reduces MeCP2 binding, leading to "functional demethylation" and transcriptional activation. Regulates neuronal development and function. | mdpi.comrockefeller.edupnas.org |

| UHRF2 (Ubiquitin-like with PHD and RING finger domains 2) | Preferentially binds 5hmC over 5mC. | Regulates and stabilizes 5hmC levels in the brain. Involved in neuronal function, learning, and memory. | nih.gov |

| Mbd3 (Methyl-CpG-binding domain protein 3) | Binds 5hmC; part of the NuRD complex. | Links 5hmC to chromatin remodeling and regulation of gene expression in embryonic stem cells. | nih.govtandfonline.com |

| Purα and Purβ (Purine-rich element binding protein α/β) | Components of a complex that assembles specifically in the presence of 5hmC. | A previously unknown function for Pur proteins; implicated in the proper development of neuronal cell types. | rockefeller.edu |

Dynamic Nature of this compound in Gene Expression Control

5-Hydroxymethylcytosine is not merely a static intermediate in the DNA demethylation pathway but is a dynamic epigenetic mark in its own right, with levels that change in response to developmental cues and environmental signals to regulate gene expression. nih.govmdpi.com Its presence and distribution across the genome are actively managed, reflecting its dual role as both a transient intermediate and a stable, functional modification. mdpi.comnih.gov

The dynamic nature of 5hmC is particularly evident during cellular differentiation and development. Genome-wide studies have revealed dramatic changes in 5hmC patterns as embryonic stem cells differentiate into various lineages, such as neurons. oup.com For instance, during neurogenesis, there is a remarkable increase in 5hmC abundance, which occurs even without a corresponding increase in the expression of TET enzymes, pointing to complex post-transcriptional regulatory mechanisms. frontiersin.org This accumulation is not random; the gain of 5hmC within gene bodies is significantly associated with the up-regulation of those genes, including key neurogenesis-related genes. oup.com

Furthermore, the regulation of 5hmC is locus-specific and can be either transient or stable. mdpi.com In some gene promoters, 5hmC accumulation may be temporary, facilitating a switch to an active transcriptional state, while in other regions, such as the gene bodies of constitutively expressed genes in neurons, 5hmC can be a stable, long-term feature. pnas.orgmdpi.com This stability is crucial in postmitotic cells like neurons, where replication-dependent dilution of epigenetic marks does not occur. pnas.org In these cells, 5hmC serves as a lasting feature of the epigenetic landscape, contributing to the maintenance of cell identity and function. pnas.org

Research has also demonstrated that 5hmC can regulate gene expression independently of its conversion to subsequent oxidized forms (5fC and 5caC) and the initiation of base excision repair. nih.gov Studies using engineered TET enzymes that can only produce 5hmC (but not 5fC/5caC) have shown that the mere generation of 5hmC is sufficient to induce significant changes in gene expression. nih.gov This indicates that 5hmC itself acts as a bona fide epigenetic mark that can modulate transcription, likely by altering chromatin accessibility and recruiting specific reader proteins. tandfonline.comnih.gov The dynamic interplay between the placement, removal, and recognition of 5hmC provides a sophisticated mechanism for fine-tuning gene expression in response to the changing needs of the cell. tandfonline.com

Roles of 5 Hydroxymethylcytidine in Cellular Processes and Organismal Biology

Stem Cell Biology and Differentiation

The dynamic nature of 5-hydroxymethylcytidine is particularly evident in the context of stem cell biology, where it plays a critical role in maintaining pluripotency and guiding cell fate decisions. Its levels are meticulously regulated during differentiation, highlighting its importance in the orchestration of developmental pathways.

Embryonic Stem Cell Differentiation and Reprogramming

In embryonic stem cells (ESCs), 5hmC is a hallmark of the pluripotent state. nih.gov High levels of this modification are associated with the maintenance of self-renewal and the potential to differentiate into all cell lineages of the body. nih.gov The process of converting somatic cells into induced pluripotent stem cells (iPSCs), known as reprogramming, is accompanied by a significant increase in 5hmC levels, underscoring its importance in establishing a pluripotent epigenetic landscape.

During the differentiation of ESCs, the genomic distribution of 5hmC undergoes dramatic changes. While global levels of 5hmC may decrease as cells commit to a specific lineage, the modification becomes enriched at specific gene loci critical for differentiation. For instance, in mouse ESCs, 5hmC is found at the promoters of genes with "bivalent" histone marks, which are poised for activation upon differentiation. nih.gov This suggests that 5hmC may act as a priming mark, preparing key developmental genes for future expression.

The enzymes responsible for generating 5hmC, the Ten-Eleven Translocation (TET) proteins, are highly active in ESCs. TET1 and TET2, in particular, are essential for maintaining the appropriate levels and distribution of 5hmC, thereby regulating cell lineage specification. upenn.edu

Neural Progenitor Cell Biology

As embryonic stem cells differentiate towards a neural fate, the role of this compound continues to be pivotal. In neural progenitor cells (NPCs), 5hmC contributes to the regulation of genes involved in neurogenesis. While global 5hmC levels are generally lower in NPCs compared to ESCs, this modification is strategically placed at genes that will govern the development of mature neurons. utrgv.edu

Studies have shown that during the transition from ESCs to NPCs, there is a genome-wide reduction of 5hmC. frontiersin.org However, as NPCs further differentiate into neurons, 5hmC levels increase again, particularly within the gene bodies of neuron-specific genes. This dynamic regulation suggests a dual role for 5hmC: first in the exit from pluripotency and then in the establishment of a neuronal identity. The precise control of 5hmC levels and localization by TET enzymes is therefore crucial for the proper progression of neural development.

Neurodevelopment and Brain Function

The central nervous system (CNS) exhibits the highest levels of this compound in the entire body, pointing to its profound importance in brain development and function. From the earliest stages of neurogenesis to the lifelong processes of learning and memory, 5hmC is a key epigenetic player.

Enrichment in Central Nervous System Tissues and Neurons

One of the most striking features of this compound is its remarkable enrichment in the CNS, particularly in post-mitotic neurons. researchgate.net Levels of 5hmC in the brain are significantly higher than in embryonic stem cells and other somatic tissues. nih.gov For instance, Purkinje neurons in the cerebellum contain approximately 10-fold higher levels of 5hmC compared to ESCs. nih.gov This abundance is not uniform across the brain; different brain regions and even different neuronal subtypes display distinct 5hmC patterns. oup.com

This enrichment is observed across various species, including zebrafish, frogs, and mice, suggesting an evolutionarily conserved and fundamental role for 5hmC in the vertebrate nervous system. researchgate.net Within neurons, 5hmC is not randomly distributed but is preferentially located within the gene bodies of actively transcribed genes, particularly those involved in synaptic function and neuronal activity. nih.govpnas.org

Relative Abundance of this compound in Different Cell Types

| Cell Type | Relative 5hmC Level | Key Findings |

|---|---|---|

| Purkinje Neurons | High | Approximately 10-fold higher than in embryonic stem cells. nih.gov |

| Embryonic Stem Cells | Medium | Higher than most somatic cells, crucial for pluripotency. nih.gov |

| Neural Progenitor Cells | Low | Lower than ESCs, but increases during neuronal differentiation. utrgv.edu |

Lifelong Accumulation and Role in Neuronal Functions

Unlike many other epigenetic marks that are established and then largely maintained, this compound levels in the brain exhibit a dynamic pattern of accumulation throughout an organism's lifespan. nih.gov This accumulation begins during postnatal development and continues into adulthood, suggesting a role for 5hmC in the maturation and long-term function of the nervous system.

This lifelong accumulation is thought to contribute to what is known as "functional demethylation." In post-mitotic neurons, the accumulation of 5hmC within gene bodies can displace methyl-CpG binding proteins that typically repress gene expression. pnas.org This process effectively counteracts the silencing effects of DNA methylation without removing the methyl group itself, thereby facilitating the transcription of genes important for neuronal function. This stable presence of 5hmC suggests it is not merely a transient intermediate but a lasting epigenetic mark with its own regulatory functions. pnas.org

Regulation of Neurogenesis and Synaptic Functions

The strategic placement of this compound within the genome of neurons is intimately linked to the regulation of genes essential for neurogenesis and synaptic activity. nih.gov Genes involved in processes such as synaptic transmission, neuronal plasticity, and memory formation are often enriched with 5hmC. nih.govnih.gov

For example, studies have shown that genes critical for synaptic function, such as those encoding synaptic vesicle proteins and neurotransmitter receptors, have high levels of 5hmC in their gene bodies. This enrichment is associated with active gene expression, indicating that 5hmC plays a direct role in maintaining the transcriptional programs necessary for proper synaptic communication. nih.gov Furthermore, changes in neuronal activity can lead to dynamic alterations in 5hmC levels at specific gene loci, suggesting that this epigenetic mark is involved in the molecular processes that underlie learning and memory. nih.govemory.edu

Genomic Distribution and Function of this compound in Neurons

| Genomic Region | 5hmC Enrichment | Associated Function |

|---|---|---|

| Gene Bodies | High | Associated with active transcription of neuronal genes. nih.govpnas.org |

| Enhancers | Medium | Marks active enhancers, regulating gene expression. escholarship.org |

| Promoters | Low | Generally depleted at transcription start sites. nih.gov |

Genomic Stability and DNA Repair Mechanisms

This compound (5hmC), a modified DNA base generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes, plays a crucial role in maintaining genomic stability and facilitating DNA repair. cam.ac.uknih.gov Beyond its function as an intermediate in active DNA demethylation, emerging evidence indicates that 5hmC is an integral component of the cellular response to DNA damage. nih.govnih.gov The TET enzymes and 5hmC are considered essential for preserving genome integrity. nih.govdoaj.org

The accumulation of 5hmC at sites of DNA damage suggests its role as an epigenetic marker in the DNA damage response (DDR). nih.gov Studies have demonstrated that upon DNA damage induced by agents like aphidicolin (B1665134) or through microirradiation, 5hmC levels increase at the damage foci. nih.govtandfonline.com This accumulation is not random; 5hmC has been observed to colocalize with key proteins involved in DNA repair, such as 53BP1 and γH2AX. nih.govnih.gov The recruitment of these factors is a critical step in the signaling cascade that leads to the repair of DNA lesions.

The involvement of TET enzymes is central to the damage-induced formation of 5hmC. For instance, TET2 has been identified as the enzyme responsible for the production of 5hmC at sites of DNA damage. nih.govtandfonline.com Furthermore, the activity of TET enzymes can be modulated by major DDR kinases. Ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, which are activated in response to DNA damage, can phosphorylate TET1 and TET3, respectively, stimulating the production of 5hmC. tandfonline.com Specifically, ATR-dependent phosphorylation of TET3 has been shown to prevent its degradation, thereby promoting its catalytic activity, which is important for efficient DNA repair and cell survival. nih.govtandfonline.comnih.gov

The Base Excision Repair (BER) pathway is a primary mechanism through which 5hmC and its further oxidation products, 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), are processed. mdpi.comoup.commdpi.com While 5hmC itself is not directly excised by BER glycosylases, its derivatives are. frontiersin.org 5fC and 5caC are recognized and excised by thymine-DNA glycosylase (TDG), initiating the BER pathway to replace the modified base with an unmodified cytosine. oup.commdpi.comnih.gov This process highlights the interplay between epigenetic modifications and DNA repair machinery in maintaining the integrity of the genome. oup.com

Moreover, 5hmC can be deaminated to form 5-hydroxymethyluracil (B14597) (5hmU), which is then recognized and excised by DNA glycosylases such as SMUG1, TDG, and MBD4, also feeding into the BER pathway. cam.ac.ukoup.com The proper functioning of this repair process is critical, as the absence of key BER components, like DNA polymerase β (Polβ), can lead to genotoxicity and cell death when cells are exposed to exogenous 5hmC. cam.ac.uk

Deficiency in TET enzymes, and consequently in damage-induced 5hmC accumulation, has been shown to result in chromosomal segregation defects, particularly under conditions of replication stress. nih.govdoaj.org This underscores the importance of the TET-5hmC axis in safeguarding the genome against instability.

The following table summarizes key research findings on the role of this compound in genomic stability and DNA repair:

| Research Finding | Key Proteins Involved | Implication for Genomic Stability |

| Accumulation of 5hmC at sites of DNA damage. nih.gov | 5hmC | Marks damaged DNA for repair. |

| Colocalization of 5hmC with DNA damage response proteins. nih.govtandfonline.com | 53BP1, γH2AX, Rad51 | Facilitates the recruitment of repair machinery. |

| DNA damage-induced 5hmC production is mediated by TET enzymes. nih.gov | TET2 | Links epigenetic modification to the DNA damage response. |

| Phosphorylation of TET enzymes by DDR kinases stimulates 5hmC production. tandfonline.com | ATM, ATR, TET1, TET3 | Enhances the capacity for DNA repair. |

| Deficiency in TET enzymes leads to chromosome segregation defects. nih.govdoaj.org | TET enzymes | Essential for maintaining chromosomal integrity during cell division. |

| Exogenous 5hmC is genotoxic in cells deficient in Base Excision Repair. cam.ac.uk | DNA polymerase β (Polβ) | Highlights the importance of BER in processing 5hmC-related modifications. |

| Further oxidation products of 5hmC (5fC and 5caC) are excised by the BER pathway. oup.commdpi.com | Thymine-DNA glycosylase (TDG) | Provides a mechanism for active DNA demethylation and repair. |

5 Hydroxymethylcytidine in Disease Pathogenesis and Prognosis

Cancer Biology and 5-Hydroxymethylcytidine Dysregulation

This compound (5hmC), an oxidized form of 5-methylcytosine (B146107) (5mC), is emerging as a critical player in the epigenetic landscape of cancer. mdpi.com This modification, catalyzed by the Ten-Eleven Translocation (TET) family of enzymes, is not merely a transient intermediate in DNA demethylation but also a stable epigenetic mark. mdpi.comfrontiersin.org Its dysregulation, particularly a widespread loss, is a hallmark of many cancers and is intricately linked to tumor development, progression, and prognosis. mdpi.comnih.gov

Global Loss of this compound in Tumor Tissues

A consistent and profound discovery in cancer epigenetics is the global reduction of 5hmC levels in cancerous tissues compared to their normal counterparts. mdpi.comnih.govoncotarget.complos.org This phenomenon has been observed across a wide spectrum of malignancies, including those of the lung, colon, brain, breast, liver, prostate, and kidney, suggesting it may be a universal feature of carcinogenesis. mdpi.comoncotarget.comaacrjournals.org The depletion of 5hmC can be substantial, with reductions of up to 5-fold in squamous cell lung cancers and over 30-fold in brain tumors when compared to healthy tissue. aacrjournals.org This widespread loss is not merely a consequence of reduced 5mC levels; in fact, the decrease in 5hmC can occur independently of significant changes in global 5mC. oncotarget.com The loss of 5hmC is considered an epigenetic hallmark of cancer, indicating its fundamental role in the disease process. nih.govaacrjournals.org

Specific Cancer Types and this compound Alterations (e.g., Lung, Brain, Hematological Malignancies, Melanoma)

The dysregulation of 5hmC is not uniform across all cancer types, with specific alterations observed in various malignancies.

Lung Cancer: A global loss of 5hmC is a recognized feature of lung cancer. mdpi.com Reduced 5hmC levels in non-small cell lung cancer (NSCLC) tissues are associated with adverse clinical features, including older age, high-grade tumors, larger tumor size, and lymph node infiltration. iiarjournals.org This decrease in 5hmC is also linked to a poor prognosis. mdpi.comiiarjournals.org

Brain Tumors: Normal brain tissue exhibits high levels of 5hmC, but these levels are dramatically reduced in brain tumors like glioblastoma and astrocytoma. oncotarget.com This significant depletion has led to the suggestion of 5hmC as a potential diagnostic marker for brain cancer. oncotarget.com An inverse relationship exists between 5hmC levels and the proliferation of brain tumor cells. aacrjournals.orgoncotarget.com

Hematological Malignancies: In blood cancers such as acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML), disruptions in 5hmC homeostasis are common. mdpi.comnih.gov These alterations are frequently linked to mutations in genes that regulate epigenetic processes, including TET2, IDH1, and IDH2. mdpi.com

Melanoma: A progressive loss of 5hmC is a key epigenetic event in the development of melanoma. aacrjournals.orgnih.gov Benign nevi (moles) typically show high levels of 5hmC, while these levels are significantly decreased in primary and metastatic melanomas. aacrjournals.orgarvojournals.orgmdpi.com This loss of 5hmC correlates with higher tumor stage and a poorer prognosis. aacrjournals.org In conjunctival melanoma, a rare eye cancer, a similar significant decrease in 5hmC expression is observed compared to benign nevi. arvojournals.orgmdpi.com

| Cancer Type | Key this compound Alterations | Associated Factors |

|---|---|---|

| Lung Cancer | Global loss of 5hmC | Poor prognosis, adverse clinical features mdpi.comiiarjournals.org |

| Brain Tumors | Drastic reduction in 5hmC levels | Tumor proliferation aacrjournals.orgoncotarget.com |

| Hematological Malignancies | Disrupted 5hmC homeostasis | Mutations in TET2, IDH1/2 mdpi.com |

| Melanoma | Progressive loss of 5hmC | Higher tumor stage, poor prognosis aacrjournals.orgmdpi.com |

Mutations in TET Genes and their Impact on this compound Levels in Cancer

The TET family of enzymes (TET1, TET2, and TET3) are central to the production of 5hmC from 5mC. mdpi.comoatext.com Consequently, mutations in these genes can profoundly impact 5hmC levels in cancer.

Inactivating mutations in TET genes are frequently observed in various cancers, particularly in hematological malignancies. oncotarget.commdpi.com TET2 is the most commonly mutated gene in this family in myeloid and lymphoid cancers. mdpi.comnih.gov These mutations, which can be frameshift, nonsense, or point mutations within the catalytic domain, lead to a loss of TET2's enzymatic activity and a corresponding decrease in genomic 5hmC levels. mdpi.com

While TET gene mutations are a direct cause of 5hmC loss in many blood cancers, they are less frequent in solid tumors like colorectal, prostate, and breast cancer. oncotarget.com In these cancers, the reduction in 5hmC is often due to the decreased expression of TET genes rather than mutations. oatext.com For instance, in melanoma, the downregulation of TET1, TET2, and TET3 expression is implicated in the observed loss of 5hmC. aacrjournals.org Similarly, in non-small cell lung cancer, the expression of all three TET genes is often reduced. iiarjournals.org

Mutations in the isocitrate dehydrogenase genes, IDH1 and IDH2, also indirectly lead to decreased 5hmC levels. mdpi.com These mutations result in the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which inhibits the function of TET enzymes. mdpi.com

This compound as a Potential Diagnostic and Prognostic Biomarker in Oncology

The widespread and significant dysregulation of 5hmC in cancer has positioned it as a promising biomarker for cancer diagnosis and prognosis. aacrjournals.orgfrontiersin.orgemerginginvestigators.orgtandfonline.com The stark difference in global 5hmC levels between tumor and normal tissues offers a potential avenue for cancer detection. plos.orgaacrjournals.org

Diagnostic Potential: The loss of 5hmC can help distinguish malignant from benign lesions. aacrjournals.org For example, in melanoma, the decrease in 5hmC levels can differentiate it from benign nevi. aacrjournals.orgmdpi.com Furthermore, 5hmC profiles in circulating cell-free DNA (cfDNA) are being explored as a non-invasive method for early cancer detection. mdpi.comfrontiersin.org These cfDNA 5hmC signatures have shown high sensitivity for detecting various cancers, including lung cancer. mdpi.com

| Biomarker Application | Cancer Type(s) | Key Findings |

|---|---|---|

| Diagnosis | Melanoma, Lung Cancer, Head and Neck Cancer | Distinguishes malignant from benign lesions; cfDNA signatures for early detection aacrjournals.orgmdpi.commdpi.comemerginginvestigators.org |

| Prognosis | Lung, Breast, Kidney, Melanoma, etc. | Low 5hmC levels associated with poor survival and adverse outcomes mdpi.comnih.govaacrjournals.orgmdpi.com |

This compound in Therapeutic Strategies for Cancer

The critical role of 5hmC loss in driving cancer progression suggests that restoring its levels could be a viable therapeutic strategy. aacrjournals.orgmdpi.com Re-establishing the normal 5hmC landscape in cancer cells has been shown to suppress tumor growth. aacrjournals.orgmdpi.com

One approach involves targeting the enzymes responsible for 5hmC generation. For instance, in melanoma models, overexpressing TET2 or IDH2 led to an increase in 5hmC levels and a delay in tumor formation or slower tumor growth. aacrjournals.orgmdpi.com This suggests that strategies to enhance the activity or expression of TET enzymes could be beneficial.

Another potential therapeutic avenue is the use of agents that can modulate the epigenetic landscape, including 5hmC levels. For example, ascorbyl phosphate (B84403) magnesium, a derivative of vitamin C, has been shown to restore 5hmC levels and induce apoptosis in prostate cancer cell lines, particularly targeting cancer stem-like cells. nih.gov Demethylating agents like 5-azacytidine (B1684299) and decitabine, used in the treatment of hematological cancers, can also lead to an increase in 5hmC levels. mdpi.com

Neurodevelopmental Disorders and this compound

5-Hydroxymethylcytosine (B124674) is highly enriched in the brain and plays a crucial role in neurodevelopment and brain function. frontiersin.orgbiologists.com Its levels increase throughout embryonic and postnatal life, and it is associated with the expression of genes vital for neuronal processes. frontiersin.org Dysregulation of 5hmC has been implicated in the pathogenesis of several neurodevelopmental disorders. frontiersin.orgcambridge.orgoup.comnih.gov

Alterations in 5hmC have been linked to conditions such as Rett syndrome, Fragile X syndrome, and Autism Spectrum Disorder (ASD). cambridge.orgoup.comoup.com In Rett syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene, the MeCP2 protein has been found to bind to 5hmC. hhmi.orgnih.govmdpi.com This interaction is important for gene regulation in the brain, and mutations in MECP2 can disrupt this process. hhmi.orgnih.gov

In the context of Fragile X syndrome and related disorders, a global reduction in 5hmC has been observed in the cerebellum of mouse models. wisc.edumdpi.comtandfonline.com Furthermore, in primary neurons from Fragile X patients, 5hmC is enriched at the promoter of the FMR1 gene, the gene responsible for the disorder. oup.com

Studies on postmortem brain tissue from individuals with ASD have revealed age-dependent changes in 5hmC patterns, particularly in younger individuals. oup.comnih.gov These alterations are found in genes associated with neurodevelopmental pathways and known ASD risk genes, suggesting that the abnormal regulation of 5hmC may contribute to the development of autism. oup.comnih.gov The dynamic nature of 5hmC during brain development underscores its importance in establishing proper neuronal circuits, and its disruption can have significant consequences for mental health. wisc.edutandfonline.com

Autism Spectrum Disorder (ASD) and Intellectual Disability (ID)

Alterations in 5hmC levels have been identified as a significant factor in the pathogenesis of Autism Spectrum Disorder (ASD) and Intellectual Disability (ID). nih.govnih.gov Studies have revealed that individuals with ASD show notable changes in the genomic distribution of 5hmC, particularly during early development. oup.com For instance, a genome-wide analysis of postmortem cerebellum tissue from ASD patients and controls identified 797 age-dependent differentially hydroxymethylated regions (DhMRs) exclusively in the younger cohort (age ≤ 18). oup.com These DhMRs were enriched in genes associated with cell-to-cell communication and neurological disorders, underscoring the potential impact of 5hmC dysregulation on ASD-related pathways. oup.com

Specifically, an enrichment of 5hmC has been observed at the promoters of key ASD candidate genes, such as GAD1 and RELN, in the cerebellum of individuals with ASD. nih.gov This increase in 5hmC was accompanied by enhanced binding of MeCP2 and TET1, proteins involved in reading and writing this epigenetic mark. nih.gov Furthermore, research has shown that in ASD, 5hmC levels are increased at transcription start sites and gene bodies, suggesting an active demethylation process that may contribute to the disorder's pathology. nih.gov The discovery of TET3 deficiency as a cause of a Mendelian disorder characterized by ID and developmental delay further solidifies the critical role of 5hmC in neurodevelopment. nih.gov

Table 1: Differentially Hydroxymethylated Genes in Autism Spectrum Disorder

| Gene | Function | Observation in ASD | Reference |

|---|---|---|---|

| GAD1 | Encodes an enzyme for GABA synthesis | Enrichment of 5hmC at the promoter in the cerebellum | nih.gov |

| RELN | Involved in neuronal migration and positioning | Enrichment of 5hmC at the promoter in the cerebellum | nih.gov |

| FMR1 | Associated with Fragile X syndrome | Significant epigenetic modifications | nih.gov |

| EN-2 | A homeobox gene involved in development | Significant epigenetic modifications | nih.gov |

Fragile X Syndrome (FXS) and Rett Syndrome

The epigenetic mark 5hmC has also been implicated in Fragile X Syndrome (FXS) and Rett Syndrome. oup.com FXS is caused by the expansion of a CGG repeat in the FMR1 gene, leading to its silencing through hypermethylation. researchgate.netfrontiersin.org While the primary defect is in DNA methylation, alterations in 5hmC have also been observed. nih.gov In a mouse model of Fragile X-associated tremor/ataxia syndrome (FXTAS), a related disorder, significant genome-wide alterations in 5hmC were found. oup.com

Schizophrenia and Bipolar Disorder

Emerging research points to the involvement of 5hmC in the pathophysiology of schizophrenia and bipolar disorder. wisc.edu These complex psychiatric disorders are influenced by a combination of genetic and environmental factors, with epigenetic mechanisms like DNA methylation playing a crucial role. researchgate.net Studies have identified distinctive patterns of 5mC and 5hmC in the brains of individuals with schizophrenia. researchgate.net

While specific genome-wide 5hmC profiles in bipolar disorder are still being extensively researched, the known overlap in genetic and environmental risk factors with schizophrenia suggests a potential role for 5hmC in this condition as well. researchgate.net Early life stress, a significant risk factor for both disorders, has been shown to cause stable changes in 5hmC in the prefrontal cortex of primates, affecting genes related to neurological and psychological functions. tandfonline.com This suggests that early-life alterations in 5hmC could contribute to the developmental origins of these disorders. tandfonline.com

Neurodegenerative Diseases and this compound

The stability and high abundance of 5hmC in the central nervous system suggest its importance in maintaining neuronal function, and conversely, its dysregulation in the progression of neurodegenerative diseases. frontiersin.org

Alzheimer's Disease (AD) and Parkinson's Disease (PD)

In Alzheimer's disease (AD), studies have reported altered levels of 5hmC in various brain regions. mdpi.com A large-scale study profiling 5hmC in over a thousand autopsied brains found 2,821 differentially hydroxymethylated regions associated with AD neuropathology. nih.gov Many of these regions were located within known AD-risk loci, suggesting a mechanistic role for 5hmC alterations in the disease. nih.gov However, there are conflicting reports, with some studies showing increased 5hmC and others showing a decrease in different brain regions and mouse models of AD. mdpi.com

Table 2: this compound Alterations in Alzheimer's and Parkinson's Disease

| Disease | Brain Region | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Dorsolateral Prefrontal Cortex | 2,821 differentially hydroxymethylated regions associated with AD neuropathology. | nih.gov |

| Parkinson's Disease | Substantia Nigra | 4,119 PD-specific differentially hydroxymethylated regions. | nih.gov |

| Parkinson's Disease | Cerebellum | Significantly higher overall 5-hydroxymethylcytosine levels. | mdpi.com |

Ataxia and Purkinje Cell Degeneration

A significant link between 5hmC and ataxia, particularly the degeneration of Purkinje cells in the cerebellum, has been established. frontiersin.org In ataxia-telangiectasia, a neurodegenerative disorder caused by mutations in the ATM gene, there is a substantial reduction of 5hmC specifically in Purkinje cells of both human patients and mouse models. nih.govnih.govoup.com This loss of 5hmC is linked to the dysfunction of the TET1 enzyme, which is responsible for converting 5mC to 5hmC. nih.govoup.com The selective vulnerability of Purkinje cells in this disease appears to be driven by this epigenetic alteration. nih.govnih.govoup.com Furthermore, restoring TET1 activity has been shown to be crucial for Purkinje cell viability and the prevention of ataxia-like symptoms in mice. tandfonline.comwisc.edu

Environmental Influences on this compound Levels in Disease

Environmental factors have a significant impact on the epigenome, and 5hmC levels in the brain are responsive to various exposures. nih.govnih.gov This suggests that 5hmC may be a key mediator of gene-environment interactions in the context of neurological diseases. rutgers.edu

Prenatal environmental challenges, such as maternal infection and food allergies, have been shown in mouse models to cause significant changes in 5hmC levels in the offspring, leading to an increased risk of neurodevelopmental disorders like ASD. cambridge.orgnih.gov Similarly, early life stress, such as maternal deprivation in monkeys, can lead to long-lasting alterations in 5hmC in the prefrontal cortex, affecting genes implicated in psychiatric disorders. tandfonline.com

Exposure to environmental toxicants can also alter 5hmC levels in the brain, although the effects vary depending on the specific toxicant. nih.govrutgers.edu For example, a study simulating Gulf War Illness, which involved exposure to mild stress and chemicals, resulted in altered global 5-hmC levels in different brain regions of rats. rutgers.edu Stress itself, both acute and chronic, has been demonstrated to change 5-hmC levels at specific genomic regions. nih.gov These findings highlight the dynamic nature of 5hmC and its role as a potential mechanism through which the environment can influence susceptibility to neurological and psychiatric diseases. nih.govnih.gov

Methodologies for the Detection and Analysis of 5 Hydroxymethylcytidine

Global Quantification Techniques

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as the gold standard for the accurate and sensitive quantification of global 5hmC levels. illumina.comcreativebiomart.net This method involves the enzymatic or chemical hydrolysis of genomic DNA into its constituent nucleosides, which are then separated by HPLC and detected by a mass spectrometer. neb.com

The primary advantage of HPLC-MS/MS lies in its high precision, sensitivity, and reproducibility, allowing for the detection of 5hmC even at very low abundances. neb.com It can simultaneously quantify not only 5hmC but also 5-methylcytosine (B146107) (5mC) and other oxidized derivatives like 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). creativebiomart.netneb.com This capability is particularly important as standard bisulfite-based methods cannot distinguish between 5mC and 5hmC. illumina.com

Several advancements have been made to enhance the sensitivity of HPLC-MS/MS for 5hmC detection. For instance, the use of stable isotope-labeled internal standards and specific chemical derivatization strategies can overcome issues like low ionization efficiency. neb.comantibodies-online.com One innovative approach utilizes guanine (B1146940) as an internal standard, eliminating the need for expensive isotope-labeled standards and requiring as little as 500 ng of DNA. neb.com Ultrasensitive methods have been developed that can quantify 5hmC in as little as 340 pg of genomic DNA, making it suitable for precious or low-input samples like cell-free DNA (cfDNA). cd-genomics.com

| Feature | Description |

| Principle | Enzymatic digestion of DNA to single nucleosides, separation by HPLC, and quantification by mass spectrometry. |

| Advantages | High accuracy, sensitivity, and reproducibility; considered the "gold standard". illumina.comcreativebiomart.net Simultaneously quantifies 5mC, 5hmC, 5fC, and 5caC. creativebiomart.netneb.com |

| Limitations | Requires specialized and expensive equipment; can be lower-throughput compared to immunoassays. |

| DNA Input | Varies from nanograms to as low as picograms with ultrasensitive methods. neb.comcd-genomics.com |

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative to HPLC-MS/MS for global 5hmC quantification. creativebiomart.netbohrium.com These assays utilize highly specific antibodies that recognize and bind to 5hmC in denatured, single-stranded DNA that has been immobilized on a microplate. creativebiomart.netcd-genomics.com The amount of bound antibody, which is proportional to the amount of 5hmC, is then detected using a colorimetric or chemiluminescent signal. creativebiomart.netbohrium.com

ELISA-based kits are commercially available and provide a user-friendly platform for rapid analysis of multiple samples simultaneously. epigenie.comcd-genomics.comcd-genomics.comnih.gov They generally require low amounts of input DNA, typically in the nanogram range, and have shown good correlation with results obtained from mass spectrometry. cd-genomics.comepigenie.comcd-genomics.com These assays are particularly useful for screening large numbers of samples to identify global changes in 5hmC levels in different tissues, disease states, or in response to various treatments. epigenie.comenseqlopedia.com While highly valuable for relative quantification, absolute quantification requires the use of a standard curve generated from DNA standards with known 5hmC content. creativebiomart.netcd-genomics.com

| Feature | Description |

| Principle | Antibody-based detection of 5hmC in immobilized single-stranded DNA, followed by a colorimetric or chemiluminescent readout. creativebiomart.netcd-genomics.com |

| Advantages | High-throughput, cost-effective, rapid, and requires low DNA input (nanogram range). epigenie.comnih.gov User-friendly with commercially available kits. cd-genomics.comcd-genomics.com |

| Limitations | Provides relative quantification unless a standard curve is used; antibody specificity is critical. creativebiomart.net |

| DNA Input | Typically 5-50 ng of genomic DNA. epigenie.comresearchgate.net |

Locus-Specific and Genome-Wide Mapping Approaches

To understand the functional role of 5hmC in gene regulation, it is essential to identify its precise location within the genome. Several powerful techniques have been developed for the locus-specific and genome-wide mapping of 5hmC.

Hydroxymethyl-DNA Immunoprecipitation Sequencing (hmeDIP-seq) is an antibody-based enrichment method used to map the genome-wide distribution of 5hmC. cd-genomics.comcd-genomics.com The technique involves fragmenting genomic DNA and then using a specific antibody to immunoprecipitate the DNA fragments containing 5hmC. creativebiomart.netresearchgate.net These enriched fragments are then identified using high-throughput sequencing.

The primary advantages of hmeDIP-seq are its cost-effectiveness and its applicability to samples with low levels of hydroxymethylation, making it a widely used method for profiling 5hmC. cd-genomics.combohrium.com It allows for the identification of regions with high densities of 5hmC across the genome. cd-genomics.com However, a significant limitation of hmeDIP-seq is its relatively low resolution (typically ~150 bp), which prevents the identification of modified cytosines at the single-base level. cd-genomics.comresearchgate.net The efficiency of the immunoprecipitation can also be dependent on the density of 5hmC, and the specificity of the antibody is crucial to avoid cross-reactivity with 5mC and to prevent non-specific binding. cd-genomics.comembopress.org Despite these limitations, hMeDIP-seq has been an invaluable tool for providing the first genome-wide maps of 5hmC distribution. nih.govnih.gov

| Feature | Description |

| Principle | Enrichment of 5hmC-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. creativebiomart.netresearchgate.net |

| Advantages | Cost-effective for genome-wide profiling. cd-genomics.com Suitable for samples with low 5hmC levels. cd-genomics.com Does not rely on bisulfite conversion. |

| Limitations | Lower resolution (~150 bp) compared to base-resolution methods. cd-genomics.comresearchgate.net Biased towards regions with high 5hmC density. cd-genomics.com Antibody specificity and selectivity are critical. cd-genomics.com |

Oxidative Bisulfite Sequencing (OxBS-seq) is a modification of the standard bisulfite sequencing technique that allows for the discrimination between 5mC and 5hmC at single-base resolution. epigenie.comnih.govepigenie.com The method involves two parallel experiments. In one, standard bisulfite sequencing is performed, which converts unmethylated cytosines to uracil (B121893) but cannot distinguish between 5mC and 5hmC. In the other, the DNA is first treated with a chemical oxidant, such as potassium perruthenate, which selectively oxidizes 5hmC to 5-formylcytosine (5fC). neb.comepigenie.com Subsequent bisulfite treatment converts both 5fC and unmethylated cytosine to uracil, while 5mC remains as cytosine. cd-genomics.comepigenie.com By comparing the sequencing results from both treatments, the positions of 5mC and 5hmC can be inferred across the genome. epigenie.comenseqlopedia.com

The main advantage of OxBS-seq is its ability to provide a quantitative, base-resolution map of both 5mC and 5hmC. cd-genomics.comcd-genomics.com However, the technique has notable drawbacks. The harsh chemical oxidation step can lead to significant DNA degradation. cd-genomics.comenseqlopedia.com Furthermore, because the method relies on subtracting the results of two separate sequencing experiments, it requires greater sequencing depth, and any experimental errors can be compounded. epigenie.comactivemotif.com

| Feature | Description |

| Principle | Chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. Comparison with a standard bisulfite sequencing reaction allows for the inference of 5mC and 5hmC locations. cd-genomics.comepigenie.com |

| Advantages | Provides single-base resolution maps of both 5mC and 5hmC. cd-genomics.comcd-genomics.com Clearly distinguishes between 5mC and 5hmC. illumina.comcd-genomics.com |

| Limitations | Harsh oxidation can cause significant DNA degradation. cd-genomics.comenseqlopedia.com Requires two separate sequencing runs, increasing cost and sequencing depth. epigenie.comactivemotif.com Error can be compounded. epigenie.com |

TET-Assisted Bisulfite Sequencing (TAB-seq) is an enzymatic method that directly detects 5hmC at single-base resolution. creativebiomart.netepigenie.com The workflow begins with the protection of 5hmC residues by glucosylation using β-glucosyltransferase (β-GT). illumina.comcreativebiomart.net In the next step, the Ten-eleven translocation (TET) enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC). creativebiomart.netepigenie.com Standard bisulfite treatment is then applied, which deaminates 5caC and unmethylated cytosines to uracil, while the protected glucosylated 5hmC remains as cytosine. illumina.comcreativebiomart.net Consequently, any cytosine detected after sequencing represents a 5hmC in the original DNA sequence.

The key advantage of TAB-seq is that it directly measures 5hmC, rather than inferring its presence by subtraction, which can make it more streamlined and cost-effective than OxBS-seq if 5hmC is the primary modification of interest. creativebiomart.netepigenie.com It provides clear, single-base resolution data for 5hmC. illumina.com A primary limitation of TAB-seq is its reliance on the high efficiency of the TET enzyme. creativebiomart.netepigenie.com Incomplete oxidation of 5mC by the TET enzyme can lead to its misidentification as 5hmC. creativebiomart.net Additionally, the cost of highly active TET enzymes can be a consideration. epigenie.com

| Feature | Description |

| Principle | Glucosylation to protect 5hmC, followed by TET enzyme oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts 5caC and unmodified cytosine, leaving only the protected 5hmC to be read as cytosine. illumina.comcreativebiomart.net |

| Advantages | Directly measures 5hmC at single-base resolution. illumina.comepigenie.com Can be more cost-effective than OxBS-seq for specific 5hmC analysis. creativebiomart.net |

| Limitations | Relies on the high efficiency of the TET enzyme; incomplete conversion can lead to false positives. creativebiomart.net The cost of the enzyme can be high. epigenie.com |

Glucosylation-based Methods (e.g., GLIB-Seq)

Glucosylation-based methods leverage the specific enzymatic transfer of a glucose moiety to the hydroxyl group of 5hmC. This chemical tag serves as a handle for enrichment or detection.

One prominent example is GLIB-Seq (Glucosylation, Periodate (B1199274) oxidation, and Biotinylation followed by Sequencing) . This technique involves a series of enzymatic and chemical modifications to specifically label 5hmC residues with biotin. nih.gov The key steps in the GLIB-Seq workflow are:

Glucosylation: The enzyme β-glucosyltransferase (βGT) transfers a glucose molecule from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to the hydroxyl group of 5hmC, forming glucosyl-5-hydroxymethylcytosine (5ghmC). nih.gov

Periodate Oxidation: Sodium periodate is used to oxidize the vicinal diols of the glucose residue, converting them into aldehyde groups. mdpi.com

Biotinylation: The newly formed aldehyde groups are then specifically labeled with biotin. nih.gov

The biotinylated DNA fragments, which correspond to the genomic regions containing 5hmC, can then be enriched using streptavidin-coated magnetic beads. nih.gov These enriched fragments are subsequently eluted and subjected to sequencing. nih.gov GLIB-Seq is capable of quantitatively tagging and precipitating DNA fragments that contain even a single 5hmC molecule. nih.gov The entire process, from sample preparation to the completion of GLIB, can typically be performed within 2-3 days. mdpi.com

A related method, termed hmC-GLIB-IAS , combines the principles of GLIB with a terminal deoxynucleotidyl transferase (TdT)-assisted isothermal amplification strategy for enhanced, bisulfite-free detection of 5hmC. acs.org This approach has demonstrated high sensitivity, with a detection limit of 2.07 × 10–13 M for 5hmC. acs.org

It is important to note that a potential drawback of GLIB is a slight inhibitory effect of the GLIB adduct on PCR amplification, which could lead to the underrepresentation of heavily hydroxymethylated regions when using sequencing platforms that rely on PCR. nih.gov To account for background signals that may arise from minor side reactions of periodate with DNA, a negative control experiment omitting the βGT enzyme is often performed in parallel. nih.gov

Restriction Endonuclease-Based Methods

Restriction endonuclease-based methods utilize enzymes that are sensitive to or dependent on the methylation status of their recognition sites. The discovery of restriction enzymes that specifically recognize and cleave at or near 5hmC has provided valuable tools for its detection and mapping.

The PvuRts1I family of restriction enzymes are modification-dependent endonucleases that show specificity for 5hmC. oup.comnih.gov PvuRts1I was the first identified restriction enzyme to exhibit a preference for 5hmC over 5mC and unmodified cytosine. oup.com These enzymes typically create a double-stranded break on the 3' side of the modified cytosine. oup.com

Another family of methylation-dependent restriction enzymes is the MspJI family . These enzymes recognize and cleave DNA containing either 5mC or 5hmC, excising a fragment of approximately 32 base pairs with the modified cytosine located centrally. neb.com This property allows for the direct sequencing of these fragments without the need for bisulfite conversion. neb.com

The differential sensitivity of certain restriction enzyme pairs to cytosine modifications can also be exploited. For instance, MspI and HpaII both recognize the sequence CCGG. However, HpaII is blocked by any modification at either cytosine, whereas MspI can cleave sites with 5-hydroxymethylcytosine (B124674) but not 5-glucosylhydroxymethylcytosine. neb.com By comparing the digestion patterns of these enzymes, information about the modification status at these specific sites can be inferred. acs.org

Aba-seq is a method that utilizes the enzymatic properties of AbaSI , a member of the PvuRts1I family, to map 5hmC at base resolution. oup.comnih.gov This approach offers the advantage of preserving DNA quality and allowing for the accurate identification of less abundant 5hmC sites. oup.com

| Enzyme Family | Recognition Site Property | Application in 5hmC Detection |

| PvuRts1I Family | Modification-dependent; specific for 5hmC. oup.comnih.gov | Cleaves at a fixed distance from 5hmC, enabling methods like Aba-seq for base-resolution mapping. oup.com |

| MspJI Family | Modification-dependent; recognizes both 5mC and 5hmC. neb.com | Excises ~32 bp fragments containing the modified base for direct sequencing. neb.com |

| MspI/HpaII | Differential sensitivity to modifications within the CCGG recognition site. neb.com | Comparative digestion analysis to infer the presence of 5mC and 5hmC at specific loci. acs.org |

Next-Generation Sequencing Technologies

Next-generation sequencing (NGS) and third-generation sequencing (TGS) platforms have revolutionized the study of 5-hydroxymethylcytosine by enabling genome-wide mapping at single-base resolution. mdpi.com These technologies can directly detect the modified base or can be coupled with chemical or enzymatic treatments to distinguish 5hmC from other cytosine variants.